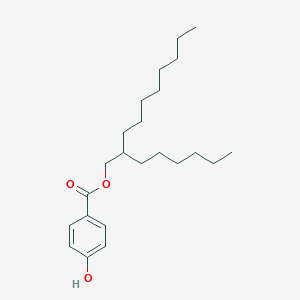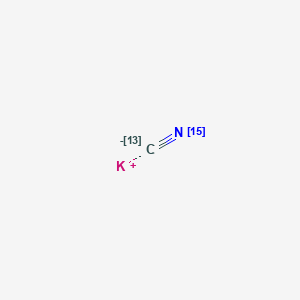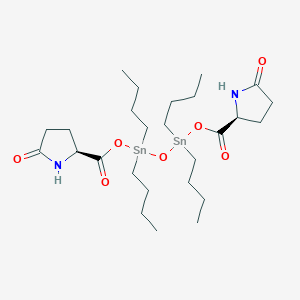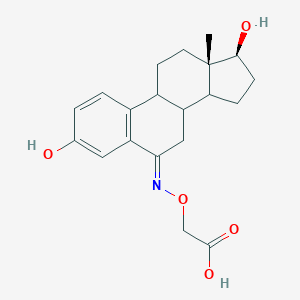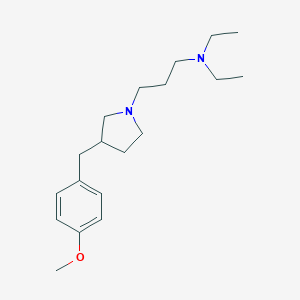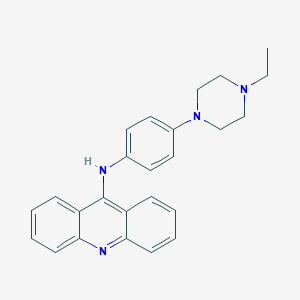
9-Acridinamine, N-(4-(4-ethyl-1-piperazinyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, N-(4-(4-ethyl-1-piperazinyl)phenyl)-, commonly known as Acridine Orange, is a fluorescent dye that has been widely used in scientific research. It is a cationic dye that can bind to nucleic acids, and its fluorescence properties make it a valuable tool for imaging and detecting DNA and RNA in cells and tissues.
科学研究应用
Acridine Orange has been used in a variety of scientific research applications, including:
1. Fluorescence microscopy: Acridine Orange can be used to stain DNA and RNA in cells and tissues, allowing for visualization and imaging of these structures under a fluorescence microscope.
2. Flow cytometry: Acridine Orange can be used as a fluorescent probe to detect DNA content in cells, enabling the analysis of cell cycle progression and DNA damage.
3. DNA/RNA quantification: Acridine Orange can be used to quantify DNA and RNA in biological samples, such as blood, urine, and saliva.
4. Microbial detection: Acridine Orange can be used to detect and differentiate between different types of bacteria and fungi based on their nucleic acid content.
作用机制
Acridine Orange binds to nucleic acids by intercalation, which involves inserting the dye molecule between the base pairs of DNA or RNA. The cationic nature of Acridine Orange allows it to bind preferentially to the negatively charged phosphate backbone of nucleic acids. Once bound, Acridine Orange fluoresces when excited by light of a specific wavelength, allowing for visualization and detection of nucleic acids.
生化和生理效应
Acridine Orange has been shown to have some biochemical and physiological effects, including:
1. DNA damage: Acridine Orange can cause DNA damage in cells when exposed to high concentrations or prolonged exposure.
2. Cell toxicity: Acridine Orange can be toxic to cells at high concentrations, potentially leading to cell death.
实验室实验的优点和局限性
Acridine Orange has several advantages and limitations for lab experiments, including:
Advantages:
1. High sensitivity: Acridine Orange is a highly sensitive fluorescent probe that can detect low levels of nucleic acids in biological samples.
2. Versatility: Acridine Orange can be used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and DNA/RNA quantification.
Limitations:
1. Toxicity: Acridine Orange can be toxic to cells at high concentrations, potentially leading to cell death.
2. Specificity: Acridine Orange can bind to both DNA and RNA, making it difficult to distinguish between the two in some applications.
未来方向
There are several future directions for research on Acridine Orange, including:
1. Development of new fluorescent probes: Researchers are working on developing new fluorescent probes that can selectively bind to DNA or RNA, improving the specificity of nucleic acid detection.
2. Application in cancer research: Acridine Orange has shown promise in detecting and imaging cancer cells, and further research could lead to its use in cancer diagnosis and treatment.
3. Development of new synthesis methods: Researchers are exploring new synthesis methods for Acridine Orange that could improve its purity and yield.
4. Application in drug discovery: Acridine Orange could be used in drug discovery to screen for compounds that affect DNA or RNA structure and function.
Conclusion:
Acridine Orange is a valuable tool in scientific research, with applications in fluorescence microscopy, flow cytometry, and DNA/RNA quantification. Its mechanism of action involves intercalation with nucleic acids, and it has some biochemical and physiological effects. While it has several advantages, including high sensitivity and versatility, it also has limitations, such as toxicity and lack of specificity. Future research on Acridine Orange could lead to the development of new fluorescent probes, application in cancer research, and improved synthesis methods.
合成方法
Acridine Orange can be synthesized by reacting 9-aminoacridine with N-(4-(4-ethyl-1-piperazinyl)phenyl) chloride in the presence of a base such as triethylamine. The reaction yields a cationic dye that can be purified by recrystallization or column chromatography. The chemical structure of Acridine Orange is shown below:
属性
CAS 编号 |
143069-08-3 |
|---|---|
产品名称 |
9-Acridinamine, N-(4-(4-ethyl-1-piperazinyl)phenyl)- |
分子式 |
C25H26N4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27) |
InChI 键 |
CUVBGWMAORETGV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
其他 CAS 编号 |
143069-08-3 |
同义词 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



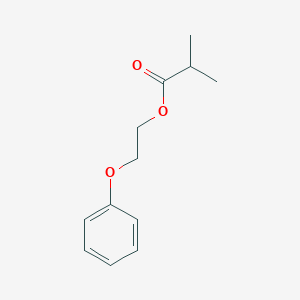
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)
![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)
